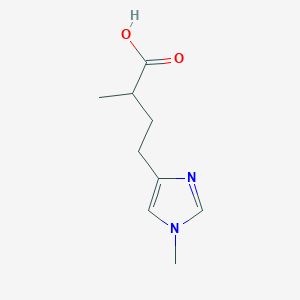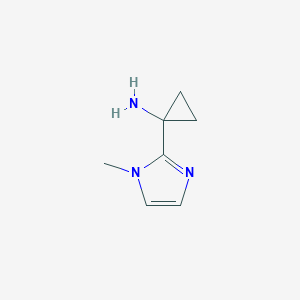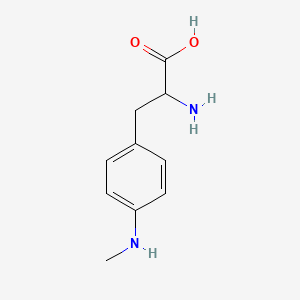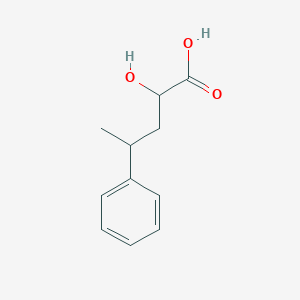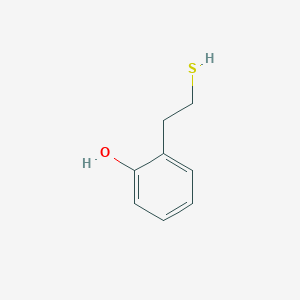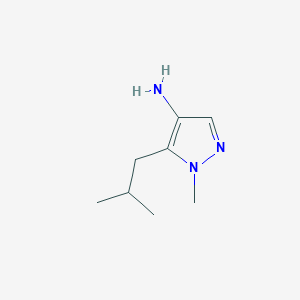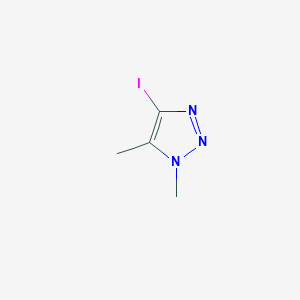![molecular formula C12H15BrClN B13616149 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,2,3,4-tetrahydro-1-benzazepine, followed by cyclization to form the spiro compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form amines or alcohols.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with KMnO4 can produce a ketone .
Applications De Recherche Scientifique
7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Probes: It serves as a chemical probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane] hydrochloride
- 7-Bromo-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Compared to similar compounds, 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H15BrClN |
|---|---|
Poids moléculaire |
288.61 g/mol |
Nom IUPAC |
7-bromospiro[1,2,3,4-tetrahydro-1-benzazepine-5,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-9-2-3-11-10(8-9)12(5-6-12)4-1-7-14-11;/h2-3,8,14H,1,4-7H2;1H |
Clé InChI |
IMJUFBGAUCTYAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)C3=C(C=CC(=C3)Br)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



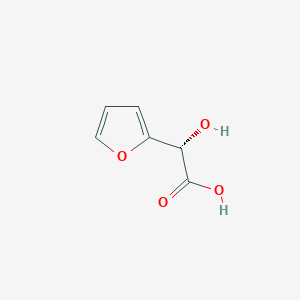

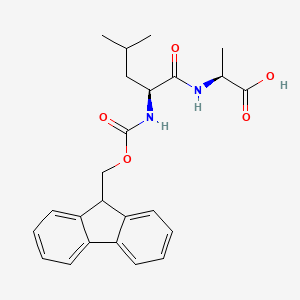
![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
